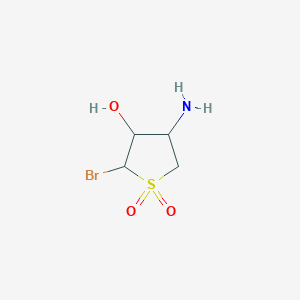

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

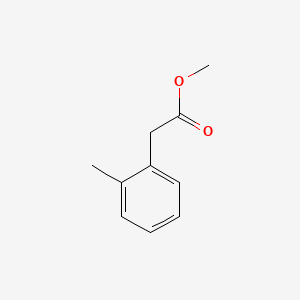

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is a chemical compound with the molecular formula C4H8BrNO3S . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.

Molecular Structure Analysis

The InChI code for 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide is 1S/C4H8BrNO3S.ClH/c5-4-3 (7)2 (6)1-10 (4,8)9;/h2-4,7H,1,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide has a molecular weight of 230.08 g/mol. It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Chemical Reactivity and Structural Analysis : This compound and its derivatives have been studied for their reactivity in various chemical environments. For instance, Dent and Gainsford (1989) examined the reaction of thiophene 1,1-dioxide with haloform-sodium hydroxide under phase-transfer catalysis, providing insights into the structural properties of derivatives like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide (Dent & Gainsford, 1989).

Formation of Isomers : Research by Bezmenova, Dul’nev, and Rybakova (1980) studied the conditions for forming cis and trans isomers of N-substituted 4-aminothiolan-3-ol 1,1-dioxides. This demonstrates the compound's versatility in forming structurally diverse derivatives (Bezmenova, Dul’nev, & Rybakova, 1980).

Gas Phase and Crystal Structure Analysis : Blake et al. (1995) focused on the structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide, analyzing it in both the gas phase and crystalline phase. This study provided comprehensive data on the molecular geometry of this compound (Blake et al., 1995).

Exploration of Electrophilic Reactions : Dyachenko, Dobrydnev, and Volovenko (2018) explored the chemical properties of 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-dioxide towards various electrophiles, highlighting its reactivity and potential applications in synthesis (Dyachenko, Dobrydnev, & Volovenko, 2018).

Environmental Applications : Chen, Zhang, Yang, and Wang (2016) studied the functionalization of 4-aminothiophenol with graphene oxide for dye and copper removal, demonstrating environmental applications of derivatives of this compound (Chen, Zhang, Yang, & Wang, 2016).

Green Chemistry and Catalysis : Research by Taherimehr et al. (2013) on iron(III) amino triphenolate complexes in the context of green chemistry highlighted the potential of using derivatives of 4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide in catalysis and CO2 conversion (Taherimehr et al., 2013).

Pharmaceutical and Biomedical Research : Daniels and Gates (1996) investigated the DNA cleavage activity of 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a structurally related compound, in the context of antitumor agents, showcasing the relevance of such compounds in biomedical research (Daniels & Gates, 1996).

properties

IUPAC Name |

4-amino-2-bromo-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSLADHZKQCNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1(=O)=O)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407434 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-bromotetrahydrothiophene-3-OL 1,1-dioxide | |

CAS RN |

146578-03-2 |

Source

|

| Record name | 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)